Cas no 25488-27-1 ((2S,3R)-2-Amino-3-phenylbutanoic acid)
(2S,3R)-2-Amino-3-phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,3R)-2-amino-3-phenylbutanoic acid
- (betaR)-beta-Methylphenylalanine
- 8576AH
- (2S,3R)-2-Amino-3-phenyl-butyric acid
- (2S,3R)-2-Amino-3-phenylbutanoic acid
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- MDL: MFCD17012640
- Inchi: 1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1
- InChI Key: IRZQDMYEJPNDEN-APPZFPTMSA-N
- SMILES: OC([C@H]([C@H](C)C1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: -1.1
(2S,3R)-2-Amino-3-phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-1g |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-5g |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-500mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-250mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 250mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-100mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 100mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0386-50mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 96% | 50mg |
1797.85CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1004987-100mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1004987-250mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1004987-500mg |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 95% | 500mg |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1004987-1g |
(2S,3R)-2-Amino-3-phenyl-butyric acid |
25488-27-1 | 95% | 1g |
$2105 | 2024-07-28 |
(2S,3R)-2-Amino-3-phenylbutanoic acid Suppliers
(2S,3R)-2-Amino-3-phenylbutanoic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (2S,3R)-2-Amino-3-phenylbutanoic acid
Introduction to (2S,3R)-2-Amino-3-phenylbutanoic Acid (CAS No. 25488-27-1)
(2S,3R)-2-Amino-3-phenylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 25488-27-1, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, with its specific stereochemical configuration at the second and third carbon atoms, exhibits unique physicochemical properties and biological activities that make it a valuable scaffold for drug discovery and molecular recognition studies.
The molecular structure of (2S,3R)-2-Amino-3-phenylbutanoic acid consists of a four-carbon backbone with an amino group at the second position and a phenyl substituent at the third position. The stereochemistry at the α-carbon (S configuration) and β-carbon (R configuration) is crucial for its biological function, influencing its interactions with enzymes, receptors, and other biomolecules. This precise three-dimensional arrangement is often a key factor in determining the efficacy and selectivity of potential therapeutic agents.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds for medicinal applications. The stereochemistry of (2S,3R)-2-Amino-3-phenylbutanoic acid makes it an attractive building block for constructing complex molecules with tailored biological properties. Researchers have leveraged its structural features to develop novel inhibitors, modulators, and probes for various biological pathways.
One of the most compelling aspects of (2S,3R)-2-Amino-3-phenylbutanoic acid is its potential in the field of enzyme inhibition. Its unique structural motif allows it to mimic natural substrates or bind to specific pockets within enzymes, thereby modulating their activity. For instance, studies have shown that derivatives of this compound can interact with serine proteases, which are involved in numerous physiological processes and are often targeted in the treatment of inflammatory diseases and cancer.
The phenyl group at the β-position introduces hydrophobicity and aromaticity to the molecule, which can enhance binding affinity and metabolic stability. This feature has been exploited in the design of peptidomimetics—molecules that mimic peptide sequences but are more resistant to enzymatic degradation. Such peptidomimetics have shown promise in the development of drugs targeting protein-protein interactions.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (2S,3R)-2-Amino-3-phenylbutanoic acid. Chiral resolution techniques, such as enzymatic resolution or diastereomeric crystallization, have been employed to isolate the desired enantiomer with high purity. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.
The biological activity of (2S,3R)-2-Amino-3-phenylbutanoic acid has been explored in several preclinical studies. Its derivatives have demonstrated potential as kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has opened avenues for research into neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, (2S,3R)-2-Amino-3-phenylbutanoic acid (CAS No. 25488-27-1) is a versatile chiral building block with significant implications in pharmaceutical research. Its unique structural features and stereochemistry make it an invaluable tool for drug discovery efforts aimed at developing novel therapeutics for various diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further.
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